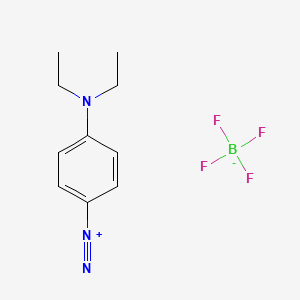

4-(Diethylamino)benzenediazonium tetrafluoroborate

Description

4-(Diethylamino)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a para-substituted diethylamino group (-N(C₂H₅)₂) on the benzene ring and a tetrafluoroborate (BF₄⁻) counterion. Diazonium salts are widely used in organic synthesis for aryl group transfer reactions, including coupling, functionalization, and polymerization processes. The diethylamino group confers electron-donating properties, influencing the compound’s stability, reactivity, and applications in comparison to other substituted diazonium salts .

Properties

IUPAC Name |

4-(diethylamino)benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3.BF4/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;2-1(3,4)5/h5-8H,3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBTWRKXQLWQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN(CC)C1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21906-90-1 (Parent) | |

| Record name | Diazo 511F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059839 | |

| Record name | 4-(Diethylamino)benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-46-6 | |

| Record name | Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazo 511F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diethylamino)benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)benzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of 4-(Diethylamino)aniline

The synthesis begins with the diazotization of 4-(diethylamino)aniline. This involves the reaction of the amine group with nitrous acid, generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The intermediate diazonium chloride is then converted into the tetrafluoroborate salt via metathesis.

- Formation of Diazonium Chloride Intermediate:

$$

\text{C}6\text{H}4(\text{NEt}2)\text{NH}2 + \text{HNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}4(\text{NEt}2)\text{N}2^+\text{Cl}^- + 2\text{H}2\text{O}

$$

- Salt Metathesis with Tetrafluoroboric Acid:

$$

\text{C}6\text{H}4(\text{NEt}2)\text{N}2^+\text{Cl}^- + \text{HBF}4 \rightarrow \text{C}6\text{H}4(\text{NEt}2)\text{N}2^+\text{BF}4^- + \text{HCl}

$$

Reaction Conditions

- Temperature: The reaction is typically conducted at low temperatures (0–5°C) to ensure the stability of the diazonium intermediate.

- Solvent: Aqueous acidic medium is used for diazotization, followed by cold acetone or diethyl ether for precipitation.

- Stoichiometry: A slight excess of sodium nitrite and tetrafluoroboric acid ensures complete conversion.

Industrial Production Methods

In industrial settings, the process is scaled up with careful control of reaction parameters:

- Continuous Flow Reactors: These are employed to maintain consistent temperature and mixing, minimizing side reactions.

- Automated Systems: Automation ensures precise stoichiometry and reproducibility.

Optimization strategies include:

- Strict exclusion of moisture and light to prevent decomposition.

- Slow addition of reactants to avoid localized overheating.

Analytical Techniques for Confirmation

After synthesis, structural integrity and purity are confirmed using advanced analytical methods:

- X-ray Crystallography: Determines bond distances and molecular geometry.

- NMR Spectroscopy: Identifies chemical shifts corresponding to the diazonium group and tetrafluoroborate anion.

- Thermogravimetric Analysis (TGA): Monitors thermal stability during decomposition studies.

Key Observations

| Parameter | Value/Condition | Notes |

|---|---|---|

| Temperature | 0–5°C | Prevents premature decomposition. |

| Solvent | Acetone or diethyl ether | Enhances purity during precipitation. |

| Yield | >50% | Achievable with optimized conditions. |

| Stability | High | Tetrafluoroborate salt is more stable than chloride salt. |

Comparative Analysis

| Compound | Reactivity | Stability |

|---|---|---|

| Benzenediazonium tetrafluoroborate | Moderate | High |

| 4-Nitrobenzenediazonium tetrafluoroborate | High | Moderate |

| 4-(Diethylamino)benzenediazonium tetrafluoroborate | High | High |

The presence of the diethylamino group in this compound enhances its reactivity in coupling reactions while maintaining excellent stability due to the tetrafluoroborate counterion.

Chemical Reactions Analysis

Coupling Reactions with Dienes

This compound reacts with conjugated dienes (e.g., buta-1,3-diene, isoprene) under catalytic conditions to form 1,4-alkoxyarylbutenes (anionarylation) and aryl-substituted alkenes (arylation). The reaction proceeds via radical intermediates, with copper salts (e.g., CuF₂, Cu(OAc)₂) as catalysts .

Key observations:

- Regioselectivity favors 1,4-addition over 1,2-addition .

- Tertiary alcohols fail to react due to steric hindrance .

Formation of Bicyclic Pyridazinium Salts

Reaction with enaminones (e.g., 4-dimethylaminopent-3-en-2-one) yields bicyclic pyridazinium tetrafluoroborates , which are valuable intermediates in heterocyclic chemistry .

Mechanistic highlights:

- The reaction involves sequential azo coupling and cyclization .

- Light exposure does not influence the reaction pathway .

Balz–Schiemann Reaction

Under thermal or photolytic conditions, this diazonium salt decomposes to generate aryl fluorides via the Balz–Schiemann mechanism. The reaction is sensitive to electronic effects: electron-donating groups (e.g., -NEt₂) stabilize the intermediate aryl cation, improving yields .

| Conditions | Product | Yield | Byproducts |

|---|---|---|---|

| Thermolysis (80°C) | 4-Diethylaminofluorobenzene | 65% | N₂, BF₃ |

| UV irradiation | 4-Diethylaminofluorobenzene | 58% | Boron trifluoride (traced via NMR) |

Photodecomposition

Photolysis releases boron trifluoride (BF₃) and nitrogen gas, quantified via thermogravimetry and NMR .

| Parameter | Value |

|---|---|

| Decomposition onset | 120°C (dynamic TGA) |

| BF₃ evolved per mole | 0.92 mol (theoretical 1 mol) |

Azo Coupling with Enaminones

Reacts with enaminones to form azo dyes , characterized by X-ray crystallography and NMR . For example:

Scientific Research Applications

Organic Synthesis

Key Intermediate in Synthesis : This compound is widely used as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its ability to engage in electrophilic substitution reactions allows it to form new chemical bonds effectively, which is essential for creating complex organic molecules .

Coupling Reactions : The diazonium group in this compound is highly reactive and can participate in coupling reactions to produce azo compounds. These azo compounds are characterized by their vibrant colors and stability, making them suitable for applications in dyes and pigments .

Material Science

Functional Materials : In material science, this diazonium salt is utilized for the preparation of functional materials such as polymers and nanomaterials. The ability of the compound to modify surfaces through covalent bonding enhances the properties of materials, leading to innovations in coatings and composites .

Nanotechnology Applications : The compound's reactivity allows it to be used in the development of nanostructures, which can be applied in electronics, sensors, and other advanced technologies. Its role in forming stable interfaces makes it a valuable component in nanotechnology.

Drug Discovery

Building Block for Pharmaceuticals : this compound serves as a building block in the synthesis of potential drug candidates. Its ability to modify biological macromolecules such as proteins and nucleic acids through covalent bonding opens avenues for the development of novel therapeutics .

Cytotoxicity Studies : Research has indicated that this compound may exhibit cytotoxic effects on various cell lines, suggesting potential applications in cancer therapy. However, further studies are required to elucidate its mechanisms of action and therapeutic efficacy .

Analytical Chemistry

Spectrophotometric Applications : In analytical chemistry, this diazonium salt is employed in spectrophotometric analyses to detect and quantify various analytes. Its vivid color changes during reactions make it a useful reagent for developing analytical methods for detecting trace amounts of substances .

Chromatographic Techniques : The compound is also used in chromatographic methods for separating complex mixtures. Its reactivity allows for selective interactions with target analytes, enhancing the resolution and sensitivity of analytical techniques .

Research into the biological activity of this compound has revealed several important findings:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, although specific mechanisms are yet to be fully understood.

- Genotoxicity Concerns : Evidence indicates that it may induce DNA damage, raising concerns about its safety and potential carcinogenic effects .

- Cytotoxic Effects : As noted earlier, its cytotoxicity against certain cell lines suggests possible roles in therapeutic applications but necessitates careful evaluation regarding safety .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in coupling reactions to form azo compounds, which are characterized by their vibrant colors and stability.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic nature of substituents on the benzene ring dictates reactivity:

- Electron-donating groups (EDGs): 4-(Diethylamino): Enhances resonance stabilization of the diazonium ion, increasing stability compared to unsubstituted benzenediazonium salts. 4-(Dimethylamino) (CAS 24564-52-1): Similar EDG effect but with reduced steric bulk, leading to slightly faster decomposition .

- Electron-withdrawing groups (EWGs) :

Molecular Weight and Physical Properties

Cross-Coupling Reactions

- Heck–Matsuda Coupling: 4-(Pentafluorosulfanyl)benzenediazonium BF₄⁻ forms SF₅-substituted alkenes in 60–85% yields under palladium catalysis . 4-(Diethylamino) derivatives are less studied but may exhibit reduced reactivity due to steric hindrance.

- Suzuki Coupling :

Dediazoniation and Functionalization

Carcinogenicity Studies

Handling and Hazards

- 4-(Diethylamino) derivatives: Limited safety data, but diazonium salts generally require cold storage (<0°C) and avoidance of light .

- Chloro-substituted analogs (e.g., 2-chloro-5-(4-chlorophenoxy)-4-diethylamino): Classified as hazardous, requiring PPE due to acute toxicity risks .

Biological Activity

4-(Diethylamino)benzenediazonium tetrafluoroborate (DEABT) is a diazonium salt known for its utility in organic synthesis, particularly in the modification of surfaces and the development of advanced materials. This compound has garnered attention due to its potential biological activities, which are critical for applications in medicinal chemistry and materials science.

- Molecular Formula : C12H16BF4N3

- Molecular Weight : 283.08 g/mol

- CAS Number : 347-46-6

The biological activity of DEABT is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The diazonium group can undergo electrophilic substitution reactions, leading to modifications that can alter the biological functions of these macromolecules.

Biological Activity Overview

Research indicates that DEABT exhibits several biological activities:

- Antimicrobial Activity : Initial studies suggest that DEABT may possess antimicrobial properties, although specific mechanisms remain to be elucidated.

- Cytotoxicity : Certain studies have reported cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.

- Genotoxicity : Evidence suggests that DEABT may induce DNA damage, raising concerns regarding its safety and potential carcinogenic effects.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of DEABT against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Assays

In vitro cytotoxicity assays were performed on human cancer cell lines. The findings revealed that DEABT exhibited dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

Genotoxicity Studies

Genotoxic effects were assessed using the Ames test and comet assay. Results indicated that DEABT could induce mutations in bacterial strains and cause DNA strand breaks in mammalian cells.

Comparative Analysis with Related Compounds

DEABT shares structural similarities with other diazonium compounds, which have been studied for their biological activities. For instance, 4-hydroxymethyl benzenediazonium has shown carcinogenic potential in animal studies, suggesting a need for careful evaluation of DEABT's safety profile.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Cytotoxic | Current Study |

| 4-Hydroxymethyl benzenediazonium sulfate | Carcinogenic | Toth et al. (1989) |

| 4-Methyl benzenediazonium sulfate | Tumorigenic in mice | Toth et al. (1989) |

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 4-(Diethylamino)benzenediazonium tetrafluoroborate, and how can reaction conditions (temperature, solvent, stoichiometry) be controlled to maximize yield and purity?

- Methodology : The compound is typically synthesized via diazotization of 4-(diethylamino)aniline using nitrous acid (generated in situ from NaNO₂ and HBF₄) in acidic aqueous conditions at 0–5°C. Key steps include maintaining strict temperature control to avoid premature decomposition and using stoichiometric HBF₄ to stabilize the diazonium salt. Cold acetone or diethyl ether is often employed for precipitation to enhance purity .

- Optimization : Solvent polarity (e.g., acetone vs. acetonitrile) and slow addition of NaNO₂ are critical to minimize side reactions. Yields >50% are achievable with rigorous exclusion of moisture and light .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and what spectral signatures should researchers expect?

- Characterization :

- ¹H/¹³C NMR : Aromatic protons adjacent to the diazonium group appear deshielded (δ ~8.6–8.7 ppm for nitro analogs), while the diethylamino group shows signals at δ ~1.2–1.4 ppm (CH₃) and δ ~3.4–3.6 ppm (N-CH₂) .

- ¹⁹F NMR : A singlet at δ ~150 ppm confirms the BF₄⁻ counterion .

- MS : Molecular ion peaks (e.g., m/z 236.92 for nitro analogs) validate the formula .

Q. What are the critical safety considerations and storage protocols for handling this compound to prevent decomposition and ensure laboratory safety?

- Handling : Use PPE (gloves, goggles) due to acute toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation of decomposition products (e.g., nitrogen oxides) .

- Storage : Store in airtight, light-resistant containers at −20°C to inhibit thermal and photolytic decomposition. Avoid contact with strong bases or oxidizing agents .

Advanced Research Questions

Q. How can the solvolytic decomposition kinetics of this compound be systematically studied, and what factors (pH, temperature, solvent polarity) influence its stability?

- Kinetic Analysis : Monitor pH changes in aqueous solutions via potentiometry, as decomposition releases H⁺ ions. Rate constants (e.g., k ~10⁻³ s⁻¹ at 25°C for benzenediazonium analogs) are solvent-dependent, with faster degradation in polar protic solvents like water .

- Stability Factors : Lower temperatures (0–5°C) and acidic conditions (pH < 3) stabilize the diazonium ion. Decomposition pathways involve aryl cation intermediates, which can be trapped using nucleophiles (e.g., iodide) for mechanistic studies .

Q. How should researchers address contradictions in reported synthetic yields or characterization data for this compound across different studies?

- Data Reconciliation : Compare reaction conditions (e.g., HBF₄ purity, solvent drying methods). For example, residual moisture in acetone reduces yields by promoting hydrolysis. Reproduce experiments under strictly anhydrous conditions and validate via ¹⁹F NMR to confirm counterion integrity .

- Analytical Cross-Validation : Use multiple techniques (e.g., NMR, IR, elemental analysis) to resolve discrepancies. For instance, overlapping NMR signals in crude products may require purification via silica gel chromatography .

Q. What methodologies enable the application of this compound in selective aryl diazonium coupling reactions, and how does its electronic structure influence reactivity compared to other diazonium salts?

- Electrochemical Grafting : The electron-donating diethylamino group enhances electrophilicity, enabling spontaneous grafting onto carbon surfaces (e.g., electrodes) without external reducing agents. Compare with electron-withdrawing nitro analogs, which require cathodic potentials for activation .

- Photocoupling : UV irradiation (λ = 365 nm) generates aryl radicals for C–C bond formation. The diethylamino group’s resonance effects stabilize intermediates, reducing side reactions like dimerization .

Q. In what ways do solvent choice and counterion exchange (e.g., BF₄⁻ vs. PF₆⁻) impact the reactivity and application scope of 4-(Diethylamino)benzenediazonium salts in advanced organic transformations?

- Counterion Effects : BF₄⁻ salts exhibit higher solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reactions. PF₆⁻ analogs are less hygroscopic, improving stability in air-sensitive protocols .

- Solvent Optimization : In nonpolar solvents (e.g., toluene), the diazonium salt remains undissociated, favoring interfacial reactions (e.g., polymer functionalization). Acetonitrile promotes ionic dissociation, enabling nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.